

AS1842856: A Selective FOXO1 Inhibitor for Research and Drug Development

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An In-depth Technical Guide

Abstract

AS1842856 is a potent and selective, cell-permeable small molecule inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor. FOXO1 is a key regulator of numerous cellular processes, including metabolism, cell cycle, apoptosis, and stress resistance. Dysregulation of FOXO1 activity is implicated in a variety of diseases, including metabolic disorders like type 2 diabetes and various cancers. This technical guide provides a comprehensive overview of AS1842856, including its mechanism of action, selectivity, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

Forkhead box O (FOXO) transcription factors are a family of proteins that act as downstream effectors of the insulin and growth factor signaling pathways.[1] Among the four members in mammals (FOXO1, FOXO3a, FOXO4, and FOXO6), FOXO1 is extensively studied for its pivotal role in glucose and lipid metabolism, as well as in the regulation of cell fate.[2][3] In the absence of insulin signaling, FOXO1 is active and translocates to the nucleus, where it promotes the transcription of genes involved in gluconeogenesis and cell cycle arrest.[3] Upon insulin stimulation, FOXO1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby inhibiting its transcriptional activity.[4]



AS1842856 was identified as a selective inhibitor of FOXO1 transcriptional activity.[5] It directly binds to the active, dephosphorylated form of FOXO1, preventing its interaction with DNA and subsequent gene transcription.[5] This inhibitory action makes **AS1842856** a valuable tool for investigating the physiological and pathological roles of FOXO1 and a potential therapeutic agent for diseases driven by aberrant FOXO1 activity.

Chemical and Physical Properties

AS1842856 is a quinolone derivative with the following properties:

Property	Value	Reference
IUPAC Name	5-amino-7- (cyclohexylamino)-1-ethyl-6- fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid	
Molecular Formula	C18H22FN3O3	
Molecular Weight	347.38 g/mol	
CAS Number	836620-48-5	
Appearance	Solid	
Purity	≥98% (HPLC)	
Solubility	DMSO: 5 mg/mL	

Mechanism of Action and Selectivity

AS1842856 functions as a direct inhibitor of FOXO1. It selectively binds to the dephosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[5] It does not bind to the Ser256-phosphorylated, inactive form of FOXO1.[5]

Quantitative Inhibition Data

The inhibitory activity and selectivity of **AS1842856** have been characterized in various assays.



Parameter	Value	Cell Line/System	Reference
FOXO1 IC50 (Transcriptional Activity)	33 nM	HepG2 cells	[5]
FOXO3a Inhibition (at 100 nM AS1842856)	3%	HepG2 cells	[6]
FOXO4 Inhibition (at 100 nM AS1842856)	20%	HepG2 cells	[6]
PEPCK mRNA Inhibition IC50	37 nM	Fao cells	[7]
G6Pase mRNA Inhibition IC50	130 nM	Fao cells	[7]
Glucose Production Inhibition IC50	43 nM	Fao cells	[7]

Off-Target Activity: GSK3 Inhibition

Recent studies have revealed that **AS1842856** also exhibits inhibitory activity against Glycogen Synthase Kinase 3 alpha and beta $(GSK3\alpha/\beta)$.[8][9][10] A kinome scan demonstrated that at a concentration of 100 nM, **AS1842856** significantly inhibits GSK3A and GSK3B.[8]

Kinase	% Inhibition (at 100 nM AS1842856)	Reference
GSK3A	>70%	[8]
GSK3B	>70%	[8]

This off-target activity should be considered when interpreting experimental results, as GSK3 is also a key regulator of many cellular processes, including those influenced by FOXO1.

Signaling Pathways and Cellular Effects

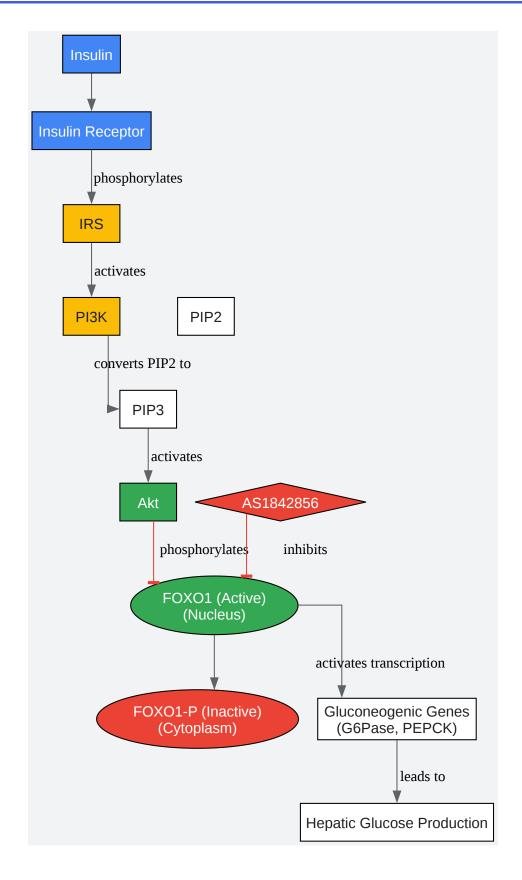
AS1842856 modulates several key signaling pathways through its inhibition of FOXO1.



Insulin Signaling and Glucose Metabolism

FOXO1 is a central node in the insulin signaling pathway, regulating hepatic glucose production. **AS1842856** mimics the effect of insulin by inhibiting FOXO1, leading to the downregulation of gluconeogenic genes such as G6Pase and PEPCK.[2]





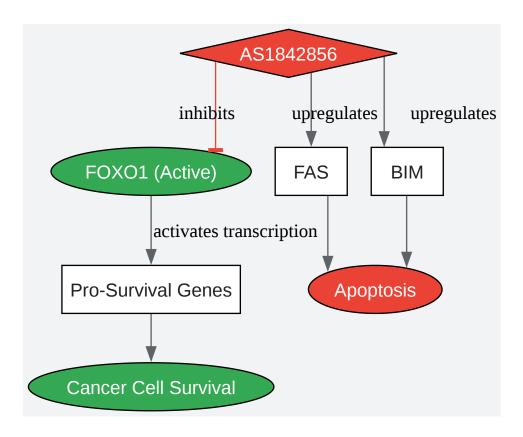
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Insulin signaling pathway and FOXO1 inhibition by AS1842856.



Apoptosis in Cancer Cells

In certain cancer cell types, such as glioblastoma and basal-like breast cancer, FOXO1 can promote cancer cell survival. Inhibition of FOXO1 by **AS1842856** has been shown to induce apoptosis by upregulating pro-apoptotic genes like FAS and BIM.[11][12][13]



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Induction of apoptosis by AS1842856 through FOXO1 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving **AS1842856**.

Western Blotting for Phosphorylated FOXO1

This protocol is for the detection of phosphorylated FOXO1 in cell lysates.

5.1.1. Nuclear and Cytoplasmic Extraction[7][14][15][16][17]

Harvest approximately 4 x 10⁷ cells by centrifugation at 1000 rpm for 5 minutes.



- · Wash the cell pellet gently with ice-cold PBS.
- Resuspend the pellet in 5 pellet volumes of cytoplasmic extraction (CE) buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 3 minutes to lyse the cell membrane.
- Centrifuge at 1000-1500 rpm for 4 minutes at 4°C. The supernatant contains the cytoplasmic extract.
- Wash the nuclear pellet with CE buffer without NP-40.
- Resuspend the nuclear pellet in 1 pellet volume of nuclear extraction (NE) buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH 8.0) with protease and phosphatase inhibitors.
- Incubate on ice for 10 minutes with periodic vortexing.
- Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant is the nuclear extract.
- Determine protein concentration of both extracts using a Bradford assay.

5.1.2. Western Blot Procedure

- Denature 20-30 μg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on a 10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-FOXO1 (e.g., Ser256) and total FOXO1 overnight at 4°C. (Consult antibody datasheet for recommended dilution).
- Wash the membrane three times with TBST for 10 minutes each.



- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Clonogenic Assay

This assay assesses the effect of **AS1842856** on the long-term survival and proliferation of cancer cells.[11]

- Plate single-cell suspensions of cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well, density should be optimized for each cell line).
- Allow cells to attach overnight.
- Treat cells with various concentrations of **AS1842856** (e.g., 0.1, 0.5, 1 μ M) or vehicle control (DMSO).
- Incubate the plates for 7-14 days, depending on the cell line's growth rate, until visible colonies are formed.
- Fix the colonies with a solution of 1:7 acetic acid/methanol.
- Stain the colonies with 0.5% crystal violet solution.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically containing >50 cells).

In Vitro Kinase Assay for GSK3 Inhibition[9][19][20][21]

This assay measures the inhibitory effect of AS1842856 on GSK3 activity.

 Prepare a reaction mixture containing recombinant GSK3β enzyme, a specific substrate (e.g., a phosphopeptide), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).



- Add varying concentrations of AS1842856 or a known GSK3 inhibitor (e.g., CHIR-99021) to the reaction mixture.
- Initiate the kinase reaction by adding ATP (at a concentration close to its Km for GSK3β).
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which correlates with kinase activity.
- Calculate the IC₅₀ value for AS1842856.

Summary and Future Directions

AS1842856 is a well-characterized, potent, and selective inhibitor of FOXO1, a critical transcription factor in metabolism and cancer. Its ability to modulate key signaling pathways, such as insulin signaling and apoptosis, makes it an invaluable tool for researchers. The discovery of its off-target effects on GSK3 highlights the importance of comprehensive inhibitor characterization. Future research should continue to explore the therapeutic potential of **AS1842856** in various disease models, taking into account its dual inhibitory activity. The detailed protocols and data presented in this guide are intended to support and accelerate these research endeavors.

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